4-iodo-2-methyl-N-(4-phenylphenyl)pyrazole-3-carboxamide
Overview
Description
4-iodo-2-methyl-N-(4-phenylphenyl)pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an iodine atom, a methyl group, and a carboxamide group attached to a biphenyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2-methyl-N-(4-phenylphenyl)pyrazole-3-carboxamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives. For instance, the reaction of 1-phenyl-3-methyl-1,3-diketone with hydrazine hydrate under reflux conditions yields 3-methyl-1-phenylpyrazole .
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Carboxamide Formation: : The carboxamide group can be introduced by reacting the iodinated pyrazole with an appropriate amine, such as 4-phenylphenylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-iodo-2-methyl-N-(4-phenylphenyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or aryl-alkene derivatives.
Scientific Research Applications
4-iodo-2-methyl-N-(4-phenylphenyl)pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-iodo-2-methyl-N-(4-phenylphenyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer activity . The exact pathways and molecular targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-iodo-1H-pyrazole
- 4-Iodo-2-methyl-2H-pyrazole-3-carboxylic acid
- 4-Iodo-1-methyl-1H-pyrazole
Uniqueness
4-iodo-2-methyl-N-(4-phenylphenyl)pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of a biphenyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-iodo-2-methyl-N-(4-phenylphenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3O/c1-21-16(15(18)11-19-21)17(22)20-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCBPKQMDQBWAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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